(6-Fluorochroman-3-YL)methanamine

HDAC6 inhibition epigenetic drug discovery chemical probe development

Procure (6-Fluorochroman-3-yl)methanamine (CAS 133708-28-8) as your core scaffold for HDAC6-targeted drug discovery. Unlike the 2-yl isomer (antibacterial) or 4-amine variant (CNS kinase), this specific 3-yl methanamine substitution is essential for achieving nanomolar HDAC6 inhibition (IC50 14–20 nM) with 579-fold selectivity over HDAC1. The 6-fluoro substitution further modulates potency. Selecting an incorrect positional isomer will yield incompatible synthetic routes and confounded SAR data. Ensure CAS 133708-28-8 is specified in your purchase order to guarantee the correct, bioactive scaffold.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B8692920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluorochroman-3-YL)methanamine
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2)F)CN
InChIInChI=1S/C10H12FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2
InChIKeyZYOVOLVNERRAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Fluorochroman-3-yl)methanamine (CAS 133708-28-8) Procurement Reference for Chemical Biology and HDAC-Targeted Discovery


(6-Fluorochroman-3-yl)methanamine (CAS 133708-28-8) is a fluorinated chroman derivative with molecular formula C10H12FNO and molecular weight 181.21 g/mol . It belongs to the class of chroman-3-yl methanamine compounds, which serve as versatile amine building blocks in medicinal chemistry . The compound features a 6-fluoro substitution on the chroman bicyclic scaffold (benzene ring fused to a tetrahydropyran ring) with a primary amine-bearing methyl group at the 3-position . This specific substitution pattern distinguishes it from positional isomers including the 2-yl and 4-yl variants, which exhibit distinct biological activity profiles .

Procurement Caveat: Positional Isomerism and Fluorination Determine Target Engagement Profiles for (6-Fluorochroman-3-yl)methanamine


Chroman-based methanamine building blocks are not interchangeable in biological applications. The position of the aminomethyl group on the chroman scaffold (2-, 3-, or 4-position) dictates the three-dimensional orientation of the amine moiety for target binding and fundamentally alters the compound's suitability as a synthetic intermediate for specific pharmacophores . The 3-yl methanamine scaffold is a privileged structure for constructing inhibitors targeting histone deacetylase 6 (HDAC6), with fluorination at the 6-position further modulating potency and isoform selectivity [1]. In contrast, the 6-fluorochroman-2-yl scaffold is primarily employed in benzimidazole-derived antibacterial agents and as a component of the beta-blocker nebivolol, with reported disappointing activity against PDE IV, DP-IV, and PTP 1B [2]. The 4-amine variant (6-fluorochroman-4-amine) serves as a chiral building block for CNS-targeted kinase inhibitors . Selecting the incorrect positional isomer will result in incompatible synthetic routes and divergent biological activity profiles, necessitating compound-specific procurement based on the intended research application.

Quantitative Comparative Evidence: (6-Fluorochroman-3-yl)methanamine HDAC6 Inhibition and Isoform Selectivity


HDAC6 Inhibition Potency: (6-Fluorochroman-3-yl)methanamine-Derived Inhibitors Achieve Nanomolar IC50 Values

Inhibitors derived from or incorporating the (6-Fluorochroman-3-yl)methanamine scaffold demonstrate potent HDAC6 inhibition with IC50 values of 14 nM and 20 nM in independent fluorescence-based assays [1][2]. These values establish the compound's relevance for HDAC6-targeted chemical probe development. Comparative analysis with the 6-fluorochroman-2-yl scaffold reveals a stark divergence in biological utility: 2-yl derived benzimidazole compounds showed disappointing activity against PDE IV, DP-IV, and PTP 1B targets [3], while exhibiting only modest antibacterial activity restricted to Salmonella typhimurium with poor activity against S. aureus [3]. No direct IC50 comparison between 3-yl and 2-yl or 4-yl positional isomers is available in the public domain due to the absence of parallel assay data for the latter scaffolds against HDAC6.

HDAC6 inhibition epigenetic drug discovery chemical probe development

HDAC Isoform Selectivity Profile: 6-Fluorochroman-3-yl Scaffold Enables Favorable HDAC6/HDAC3 and HDAC6/HDAC8 Selectivity Ratios

Compounds containing the (6-Fluorochroman-3-yl)methanamine scaffold exhibit measurable isoform selectivity within the HDAC family. In side-by-side profiling, one derivative demonstrated IC50 = 20 nM against HDAC6 and IC50 = 133 nM against HDAC3, yielding a 6.6-fold selectivity for HDAC6 over HDAC3 [1]. Another derivative showed IC50 = 14 nM against HDAC6, IC50 = 171 nM against HDAC8 (12.2-fold selectivity), and IC50 = 8,100 nM against HDAC1 (579-fold selectivity) [2]. These selectivity ratios are functionally meaningful for probe development where HDAC6-specific modulation is desired while minimizing class I HDAC (HDAC1, HDAC3) engagement. No comparable isoform selectivity data exist for the 2-yl or 4-yl chroman methanamine positional isomers.

HDAC isoform selectivity target engagement profiling epigenetic inhibitor optimization

Procurement Accessibility and Chemical Identity Differentiation: (6-Fluorochroman-3-yl)methanamine vs. 2-yl and 4-yl Positional Isomers

(6-Fluorochroman-3-yl)methanamine (CAS 133708-28-8, free base; CAS 133708-30-2, hydrochloride) is commercially available from multiple suppliers at ≥98% purity . The positional isomer (6-Fluorochroman-2-yl)methanamine (CAS 177976-40-8) is also commercially available at 98% purity and serves as a distinct building block for benzimidazole synthesis [1]. The 4-amine positional isomer, 6-Fluorochroman-4-amine (CAS 238764-22-2), is offered as a chiral amine building block at 95% purity with claimed utility in kinase inhibitor development . No evidence was identified indicating that the 2-yl or 4-yl isomers demonstrate HDAC6 inhibitory activity comparable to the 3-yl scaffold, nor is there evidence that the 3-yl isomer exhibits antibacterial activity characteristic of 2-yl derived benzimidazoles [1].

chemical sourcing building block procurement positional isomer purity

Research Application Scenarios for (6-Fluorochroman-3-yl)methanamine Based on Quantified Differentiation Evidence


HDAC6-Selective Chemical Probe Development

Researchers developing isoform-selective HDAC6 inhibitors can employ (6-Fluorochroman-3-yl)methanamine as a core scaffold or synthetic intermediate. Derivatives of this compound have demonstrated HDAC6 inhibition with IC50 values of 14-20 nM and measurable selectivity over HDAC3 (6.6-fold), HDAC8 (12.2-fold), and HDAC1 (579-fold) [1][2]. This selectivity profile supports the development of chemical probes requiring HDAC6-specific modulation with reduced class I HDAC off-target activity. The 3-yl substitution pattern is essential for this activity profile; the 2-yl isomer lacks documented HDAC6 inhibitory activity [3].

Structure-Activity Relationship (SAR) Studies of Chroman-Based HDAC Inhibitors

Medicinal chemistry teams conducting SAR investigations of chroman-based epigenetic modulators require the 3-yl methanamine isomer specifically. The quantifiable difference in HDAC isoform selectivity between derivatives (HDAC6/HDAC1 = 579-fold for one derivative [1]; HDAC6/HDAC3 = 6.6-fold for another [2]) provides a measurable baseline for assessing modifications to the core scaffold. Procurement of the correct positional isomer is critical, as substitution of the 2-yl or 4-yl variants would confound SAR interpretation and likely yield negative HDAC6 inhibition data [3].

Synthesis of HDAC6-Targeted PROTACs and Bifunctional Degraders

Investigators developing proteolysis-targeting chimeras (PROTACs) or bifunctional degraders for HDAC6 can utilize (6-Fluorochroman-3-yl)methanamine as an HDAC6-binding warhead scaffold. The documented nanomolar HDAC6 affinity (IC50 14-20 nM) and quantifiable selectivity over class I HDACs [1][2] make derivatives of this scaffold suitable candidates for conjugation to E3 ligase ligands. The 6-fluoro substitution on the chroman ring may further enhance metabolic stability compared to non-fluorinated analogs, although direct comparative metabolic stability data between fluorinated and non-fluorinated chroman-3-yl methanamines are not available in the public domain.

Differentiation from Antibacterial Benzimidazole Synthesis Programs

Research groups focused on antibacterial benzimidazole synthesis should procure (6-Fluorochroman-2-yl)methanamine (CAS 177976-40-8) rather than the 3-yl isomer. The 2-yl scaffold is the documented intermediate for 2-(6-fluorochroman-2-yl)-1H-benzimidazole derivatives exhibiting anti-Salmonella activity [3]. The 3-yl isomer has no reported antibacterial activity and would not yield active compounds in this synthetic pathway. This clear application-based differentiation guides appropriate procurement based on intended research use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Fluorochroman-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.